

# Application Notes and Protocols for Measuring SPR719 Activity Against Mycobacterium avium Complex

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fobrepodacin |           |
| Cat. No.:            | B3321803     | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro and intracellular activity of SPR719, a novel benzimidazole antibiotic, against the Mycobacterium avium complex (MAC). SPR719 inhibits the ATPase activity of DNA gyrase (GyrB) in mycobacteria, a mechanism distinct from fluoroquinolones.[1][2][3][4] The following protocols are based on established methodologies for antimicrobial susceptibility testing and intracellular activity assessment of antimycobacterial agents.

### Introduction

Nontuberculous mycobacterial (NTM) pulmonary disease, predominantly caused by the Mycobacterium avium complex (MAC), presents a significant and growing therapeutic challenge worldwide.[1][5] Current treatment regimens are lengthy, often poorly tolerated, and have suboptimal cure rates, underscoring the urgent need for novel, more effective antibiotics. [1] SPR719 is the active moiety of the oral prodrug SPR720 and has demonstrated potent in vitro activity against a range of NTMs, including clinical isolates of MAC.[1][5][6][7] These protocols provide standardized methods to evaluate the efficacy of SPR719 against MAC in both acellular and intracellular environments.

## **Data Presentation**



## In Vitro Susceptibility of M. avium Complex to SPR719

The following table summarizes the minimum inhibitory concentration (MIC) data for SPR719 against various MAC isolates as reported in the literature. The MIC90 represents the concentration of the drug that inhibits the growth of 90% of the tested isolates.

| Organism                                 | Number of Isolates | MIC Range<br>(μg/mL) | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | Reference |
|------------------------------------------|--------------------|----------------------|------------------|------------------|-----------|
| M. avium complex                         | 73                 | 0.06 - 4             | 1                | 2                | [6]       |
| M. avium                                 | Not Specified      | 0.125 - 16           | Not Reported     | 4                | [5]       |
| M.<br>intracellulare                     | Not Specified      | 0.125 - 16           | Not Reported     | 4                | [5]       |
| Clarithromyci<br>n-resistant M.<br>avium | Not Specified      | 0.5 - 8              | Not Reported     | 8                | [5]       |
| Moxifloxacin-<br>resistant<br>MAC        | 47                 | 0.12 - 4             | Not Reported     | 2                | [7]       |

Note: SPR719 generally exhibits bacteriostatic activity against MAC, with minimum bactericidal concentration (MBC) to MIC ratios typically greater than 8.[8]

## **Experimental Protocols**

# Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of SPR719 against M. avium Complex using Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines document M24-A2 for the susceptibility testing of mycobacteria.[3][9][10]

#### 1. Materials



- SPR719 powder
- M. avium complex isolates
- Middlebrook 7H9 broth base
- Glycerol
- Oleic acid-albumin-dextrose-catalase (OADC) enrichment or albumin-dextrose-catalase (ADC) enrichment
- Polysorbate 80 (Tween 80)
- Sterile 96-well microtiter plates
- Sterile distilled water
- Dimethyl sulfoxide (DMSO)
- 0.5 McFarland turbidity standard
- Spectrophotometer
- 2. Methods
- Preparation of SPR719 Stock Solution:
  - Prepare a stock solution of SPR719 in DMSO at a concentration of 10 mg/mL.
  - Further dilute the stock solution in sterile distilled water to achieve the desired starting concentration for serial dilutions.
- · Preparation of Mycobacterial Inoculum:
  - Culture MAC isolates on Middlebrook 7H10 or 7H11 agar plates.
  - Harvest colonies and suspend them in Middlebrook 7H9 broth containing 0.05% Tween
    80.



- Vortex the suspension with glass beads to break up clumps.
- Allow the suspension to sit for 30 minutes to allow larger clumps to settle.
- Adjust the turbidity of the supernatant to match a 0.5 McFarland standard by diluting with 7H9 broth. This corresponds to approximately 1 x 107 to 1 x 108 CFU/mL.
- Further dilute the adjusted inoculum 1:20 in 7H9 broth to obtain a final concentration of approximately 5 x 105 CFU/mL.
- Broth Microdilution Assay:
  - Prepare two-fold serial dilutions of SPR719 in Middlebrook 7H9 broth supplemented with OADC or ADC in a 96-well microtiter plate. The final volume in each well should be 100 μL.
  - Include a growth control well (no drug) and a sterility control well (no bacteria).
  - Inoculate each well (except the sterility control) with 100 μL of the final bacterial suspension, bringing the total volume to 200 μL per well. The final inoculum density will be approximately 2.5 x 105 CFU/mL.
  - Seal the plates to prevent evaporation and incubate at 37°C.

#### Reading the MIC:

- Read the plates when visible growth is observed in the growth control well, typically between 7 and 14 days.
- The MIC is defined as the lowest concentration of SPR719 that completely inhibits visible growth of the MAC isolate.

# Protocol 2: Assessment of Intracellular Activity of SPR719 against M. avium Complex in THP-1 Macrophages

### Methodological & Application





This protocol describes a macrophage infection model using the human monocytic cell line THP-1 to evaluate the intracellular efficacy of SPR719.

- 1. Materials
- THP-1 human monocytic cell line
- RPMI 1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Phorbol 12-myristate 13-acetate (PMA)
- M. avium complex isolates
- Middlebrook 7H9 broth
- Human serum
- · Sterile distilled water
- Sterile 0.1% saponin or Triton X-100 in sterile water
- Middlebrook 7H10 or 7H11 agar plates
- SPR719
- 2. Methods
- THP-1 Cell Culture and Differentiation:
  - Culture THP-1 monocytes in RPMI 1640 medium supplemented with 10% FBS and 1%
    Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
  - $\circ$  To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 24-well plates at a density of 5 x 105 cells per well.



- Add PMA to a final concentration of 50 ng/mL and incubate for 48-72 hours.[7][11]
  Differentiated cells will become adherent.
- After differentiation, wash the cells twice with fresh, antibiotic-free RPMI 1640 medium and incubate for a further 24 hours before infection.
- Preparation of Mycobacterial Inoculum for Infection:
  - Prepare a single-cell suspension of MAC as described in Protocol 1, step 2.
  - Opsonize the bacteria by incubating the suspension with an equal volume of human serum for 30 minutes at 37°C.[2]
- Infection of THP-1 Macrophages:
  - Wash the differentiated THP-1 cells with pre-warmed RPMI 1640 medium.
  - Infect the cells with the opsonized MAC suspension at a multiplicity of infection (MOI) of 10:1 (bacteria to cells).[11][12]
  - Incubate for 2-4 hours at 37°C to allow for phagocytosis.
  - After the incubation period, wash the cells three times with RPMI 1640 to remove extracellular bacteria. Some protocols may include a short incubation with amikacin (e.g., 200 μg/mL for 1 hour) to kill any remaining extracellular bacteria, followed by washing.
- Treatment with SPR719:
  - Add fresh RPMI 1640 medium containing two-fold serial dilutions of SPR719 to the infected cells. Include a drug-free control.
  - Incubate the plates at 37°C in a 5% CO2 incubator for the desired treatment period (e.g., 24, 48, or 72 hours).
- Quantification of Intracellular Bacteria:
  - At the end of the treatment period, aspirate the medium and wash the cells with PBS.







- Lyse the macrophages by adding 0.5 mL of a sterile 0.1% saponin or Triton X-100 solution to each well and incubating for 10 minutes at room temperature.
- Prepare serial 10-fold dilutions of the cell lysates in Middlebrook 7H9 broth.
- $\circ$  Plate 100 µL of each dilution onto Middlebrook 7H10 or 7H11 agar plates.
- Incubate the plates at 37°C until colonies are visible (typically 10-21 days).
- Count the number of colony-forming units (CFU) to determine the intracellular bacterial load. The activity of SPR719 is determined by comparing the CFU from treated wells to the CFU from untreated control wells.

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for MIC determination of SPR719 against MAC.





Click to download full resolution via product page

Caption: Workflow for intracellular activity assay of SPR719.





Click to download full resolution via product page

Caption: Mechanism of action of SPR719.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Broth microdilution testing of susceptibilities to 30 antimicrobial agents of Mycobacterium avium strains from patients with acquired immune deficiency syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Infection of Macrophage-Like THP-1 Cells with Mycobacterium avium Results in a Decrease in Their Ability to Phosphorylate Nucleolin PMC [pmc.ncbi.nlm.nih.gov]
- 3. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes -NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid broth macrodilution method for determination of MICs for Mycobacterium avium isolates PMC [pmc.ncbi.nlm.nih.gov]
- 7. Infection model of THP-1 cells, growth dynamics, and antimicrobial susceptibility of clinical Mycobacterium abscessus isolates from cystic fibrosis patients: Results from a multicentre study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. webstore.ansi.org [webstore.ansi.org]
- 10. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]
- 11. Revealing immune responses in the Mycobacterium avium subsp. paratuberculosisinfected THP-1 cells using single cell RNA-sequencing | PLOS One [journals.plos.org]
- 12. Intramacrophage Passage of Mycobacterium tuberculosis and M. avium Complex Alters the Drug Susceptibilities of the Organisms as Determined by Intracellular Susceptibility Testing Using Macrophages and Type II Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring SPR719
   Activity Against Mycobacterium avium Complex]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b3321803#cell-based-assay-for-measuring-spr719-activity-against-m-avium-complex]

### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com